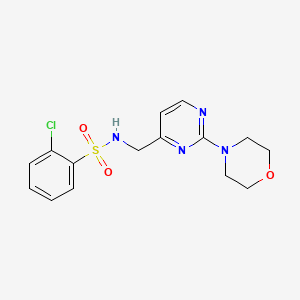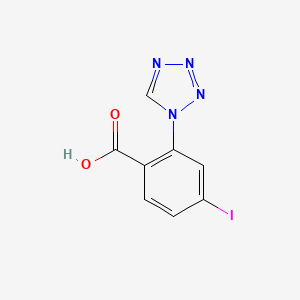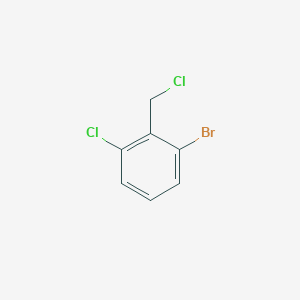
2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride is a complex organic compound characterized by its unique structure and diverse functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride typically involves several steps:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl: : This is achieved through hydrogenation or reduction of isoquinoline derivatives using palladium catalysts under specific conditions.
Azetidine ring formation: : The azetidine ring is introduced via cyclization reactions involving appropriate amines and carbonyl compounds.
Sulfonyl group attachment: : The sulfonyl group is often attached using sulfonyl chlorides under basic conditions.
Benzonitrile synthesis: : Benzonitrile can be synthesized by several methods, including the Sandmeyer reaction where benzenediazonium chloride reacts with copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the synthesis follows a similar pathway but on a larger scale. Optimizing reaction conditions to ensure high yield and purity is critical. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may involve agents like lithium aluminium hydride to reduce sulfonyl groups.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups onto the benzene ring or at the azetidine moiety.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride
Substitution Reagents: : Halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, whereas substitution reactions could lead to a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry
The unique structure of this compound makes it a valuable building block in organic synthesis, aiding the creation of complex molecules.
Biology
In biological research, it may be studied for its potential interactions with proteins and enzymes due to its ability to form stable complexes.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, it might be used in the manufacture of specialty chemicals or as a precursor in the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism by which 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride exerts its effects involves its ability to interact with specific molecular targets. The sulfonyl group is highly reactive, allowing for strong interactions with various biomolecules. The azetidine and dihydroisoquinoline rings provide structural rigidity and specificity to these interactions, enabling the compound to bind effectively to certain proteins and enzymes, potentially modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dihydroisoquinolin-3-yl)azetidine-1-sulfonylbenzonitrile hydrochloride
3-(2-(4-chlorobenzoyl)azetidin-1-yl)-3,4-dihydroisoquinoline
Uniqueness
Compared to other similar compounds, 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride stands out due to the specific arrangement of its functional groups, which confers unique reactivity and binding properties
Propriétés
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]sulfonylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S.ClH/c20-11-16-6-3-4-8-19(16)25(23,24)22-13-18(14-22)21-10-9-15-5-1-2-7-17(15)12-21;/h1-8,18H,9-10,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTHJUCZXQXNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)
![N-[2-(5,8-DIMETHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B2757251.png)

![4-(dipropylsulfamoyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2757256.png)

![N-({N'-[(1Z)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide](/img/structure/B2757261.png)





![4-amino-N-[(oxolan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2757269.png)
![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)
